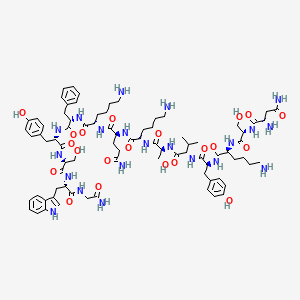
Methyl 4-methoxy-5,6-dimethylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “Methyl 4-methoxy-5,6-dimethylnicotinate” consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. This gives it a molecular weight of 195.218.Mécanisme D'action
Methyl 4-methoxy-5,6-dimethylnicotinate acts as a competitive inhibitor of the enzyme carbonic anhydrase. This enzyme is responsible for the breakdown of carbon dioxide in the body and is involved in many physiological processes. This compound binds to the active site of the enzyme and prevents it from breaking down carbon dioxide.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the activity of the enzyme carbonic anhydrase and to inhibit the uptake of glucose by cells. It has also been shown to have an anti-inflammatory effect, to reduce the production of inflammatory cytokines, and to reduce the release of histamine from mast cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-methoxy-5,6-dimethylnicotinate has several advantages for use in laboratory experiments. It is a non-toxic and non-irritant compound, making it safe to handle. It is also relatively inexpensive and readily available. However, there are also some limitations to its use in laboratory experiments. It is not very soluble in water and is not very stable in aqueous solutions, making it difficult to use in some experiments.
Orientations Futures
Methyl 4-methoxy-5,6-dimethylnicotinate has potential applications in a wide range of areas. It could be used to study the properties of enzymes and to develop new drugs. It could also be used in the synthesis of new compounds, such as 5,6-dimethyl-4-methoxy-nicotinic acid, and in the study of the structure of proteins. It could also be used to investigate the pharmacological effects of drugs and to develop new drugs with improved efficacy and safety. Finally, it could be used to investigate the biochemical and physiological effects of other compounds and to develop new therapeutic agents.
Méthodes De Synthèse
Methyl 4-methoxy-5,6-dimethylnicotinate can be synthesized by the reaction of 4-methoxy-5,6-dimethylpyridine with sodium nitrite in the presence of acetic acid. This reaction yields a white crystalline product that is insoluble in water but soluble in organic solvents.
Applications De Recherche Scientifique
Methyl 4-methoxy-5,6-dimethylnicotinate is widely used in scientific research. It has been used in studies of the properties of enzymes, such as the enzyme carbonic anhydrase, and in studies of the pharmacology of drugs. It has also been used in the synthesis of various compounds, such as 5,6-dimethyl-4-methoxy-nicotinic acid, and in the study of the structure of proteins.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-methoxy-5,6-dimethylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-7(2)11-5-8(9(6)13-3)10(12)14-4/h5H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJHECRMGSQBBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Arginine, N2-(2-tricyclo[3.3.1.13,7]dec-1-ylacetyl)-D-arginyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-3-(2-thienyl)-L-alanyl-L-seryl-D-phenylalanyl-3-(2-thienyl)-L-alanyl-](/img/structure/B590142.png)





![4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol](/img/structure/B590152.png)




